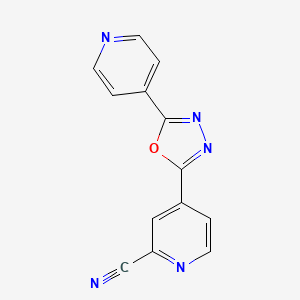![molecular formula C6H12N2 B3325029 1,3-Diazabicyclo[3.2.1]octane CAS No. 20419-27-6](/img/structure/B3325029.png)
1,3-Diazabicyclo[3.2.1]octane
Overview
Description
1,3-Diazabicyclo[3.2.1]octane is a bicyclic organic compound that contains two nitrogen atoms within its structure. This compound is known for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is often used as a catalyst and a ligand in various chemical reactions due to its basicity and ability to stabilize transition states.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diazabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cycloaddition of azomethine ylides with acrylate derivatives. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields this compound in 51-73% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cycloaddition reactions using readily available starting materials such as azomethine ylides and acrylate derivatives. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with alkenes and alkynes.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Cycloaddition Reactions: Common reagents include azomethine ylides and acrylate derivatives. The reactions are typically carried out under mild conditions with moderate to high yields.
Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions involving this compound.
Major Products Formed
Cycloaddition Reactions: The major products are typically bicyclic compounds with additional functional groups introduced through the cycloaddition process.
Substitution Reactions: The major products are substituted derivatives of this compound, where the nitrogen atoms are functionalized with various substituents.
Scientific Research Applications
1,3-Diazabicyclo[3.2.1]octane has a wide range of applications in scientific research, including:
Biology: It is used in the synthesis of biologically active compounds and as a building block in medicinal chemistry.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its ability to catalyze polymerization reactions.
Mechanism of Action
The mechanism of action of 1,3-diazabicyclo[3.2.1]octane involves its ability to act as a nucleophile and a base. It can stabilize transition states in various chemical reactions, thereby enhancing reaction rates and selectivity. The nitrogen atoms in its structure can participate in hydrogen bonding and coordinate with metal ions, making it an effective ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains only one nitrogen atom.
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have various biological activities.
Uniqueness
1,3-Diazabicyclo[3.2.1]octane is unique due to its dual nitrogen atoms, which impart distinct basicity and reactivity compared to other bicyclic compounds. Its ability to stabilize transition states and participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
1,3-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-8-4-6(1)3-7-5-8/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGZFVFPZSVCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


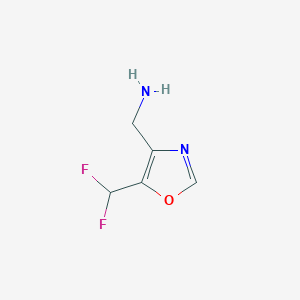
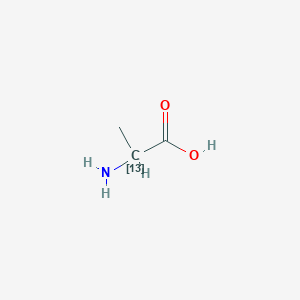
![2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid](/img/structure/B3324963.png)

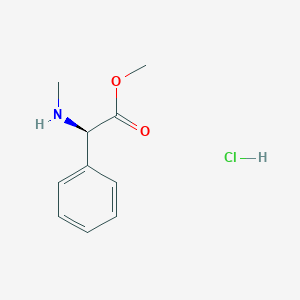


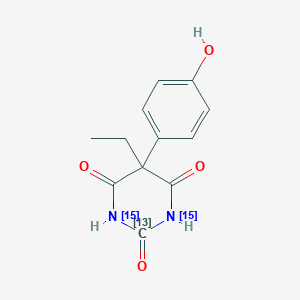
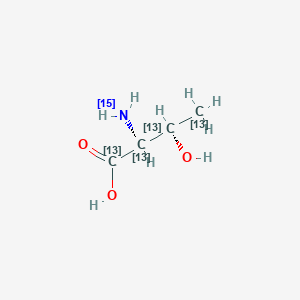

![tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B3325022.png)
![(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B3325030.png)

